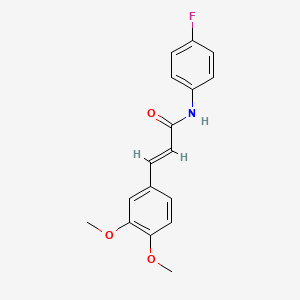

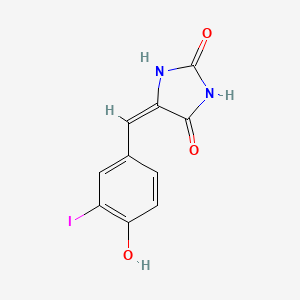

3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide is a compound of interest in polymer and materials science. Its specific structure and functional groups make it a candidate for various applications and studies in these fields.

Synthesis Analysis

- Research on similar compounds, like various substituted acrylamides, shows that these compounds can be synthesized through different methods, including condensation reactions, polymerization, and other organic synthesis techniques (Sawada et al., 2000).

Molecular Structure Analysis

- Studies on related compounds indicate the importance of X-ray crystallography in determining the structure of such molecules. For instance, the crystal structures of E and Z isomers of similar compounds have been elucidated through this method, providing insights into their molecular arrangements (Chenna et al., 2008).

Chemical Reactions and Properties

- The reactivity and interactions of compounds like 3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide with other molecules have been studied. For example, their ability to form self-assembled aggregates and interact with other compounds in solutions has been a topic of research (Sawada et al., 2000).

Physical Properties Analysis

- The physical properties such as solubility, thermal stability, and electrochromic properties of similar polyamides have been explored. These properties are crucial for their application in materials science (Liou & Chang, 2008).

Chemical Properties Analysis

- The chemical properties of related acrylamides, including their stability and reactivity under various conditions, have been the subject of several studies. This includes investigations into their polymerization and interaction with other chemicals (Okamoto et al., 1981).

Applications De Recherche Scientifique

Host/Guest Complex Formation

3-(3,4-Dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide and related compounds have been explored for their ability to form host/guest complexes. For instance, methylated-β-cyclodextrin (Me-β-CD) complexed with photoinitiators like 2,2-dimethoxy-2-phenyl acetophenone (DMPA) demonstrates how these molecules can enhance photoreactivity, affecting the kinetics and mechanism of photopolymerization processes in aqueous solutions. This highlights the compound's potential in polymer science, particularly in areas requiring precise control over polymerization reactions (Li, Wu, Li, & Wang, 2005).

Sensing and Detection Applications

Compounds structurally related to 3-(3,4-Dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide have been utilized in the development of sensitive materials for detecting and quantifying metal ions. For example, nonaromatic biocompatible macromolecular luminogens have shown potential in the sensitive detection and removal of metal ions like Fe(III) and Cu(II). These materials, through selective coordination and fluorescent emission modulation, offer innovative approaches for metal ion sensing in environmental and biological samples (Dutta et al., 2020).

Photopolymerization Initiators

Research on acrylamide derivatives demonstrates their application as initiators in photopolymerization processes. The formation of host/guest complexes with cyclodextrins, for instance, can lead to water-soluble photoinitiators that maintain high photoreactivity. These findings are pivotal for developing novel materials with specific light-sensitive properties, which can be harnessed in coatings, adhesives, and other polymer-based technologies (Li, Wu, Li, & Wang, 2005).

Antibacterial Applications

Novel fluoroalkyl end-capped oligomers, incorporating acrylamide units, have been studied for their antibacterial activity. These materials, when encapsulated with low molecular weight biocides, exhibit significant antibacterial efficacy against common pathogens such as Staphylococcus aureus. This application demonstrates the potential of 3-(3,4-Dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide derivatives in creating surface coatings and materials with enhanced microbial resistance, which could be beneficial in healthcare and food safety (Sawada, Kakehi, Koizumi, Katoh, & Miura, 2007).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3/c1-21-15-9-3-12(11-16(15)22-2)4-10-17(20)19-14-7-5-13(18)6-8-14/h3-11H,1-2H3,(H,19,20)/b10-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETXOFWHWFEXBA-ONNFQVAWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5556426.png)

![methyl 4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B5556455.png)

![N,N-dimethyl-2-phenyl-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]acetamide](/img/structure/B5556482.png)

![3-(5-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5556489.png)

![2-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole](/img/structure/B5556496.png)

![{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid](/img/structure/B5556497.png)

![5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5556529.png)

![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide](/img/structure/B5556539.png)